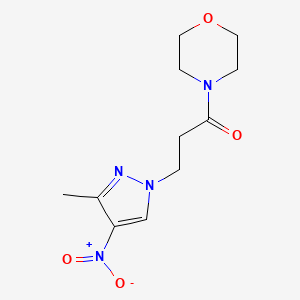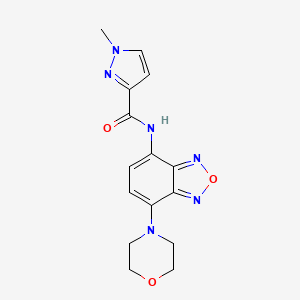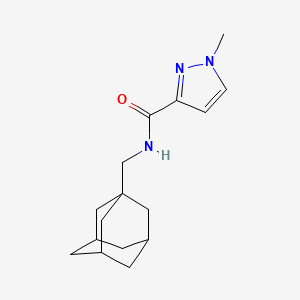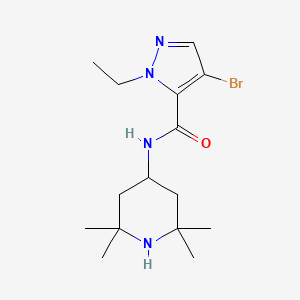
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE
Overview
Description
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE undergoes various types of chemical reactions, including:
Scientific Research Applications
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The morpholine ring enhances the compound’s ability to form hydrogen bonds, facilitating its binding to target proteins .
Comparison with Similar Compounds
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE can be compared to other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has similar structural features but lacks the morpholine ring, making it less versatile in forming hydrogen bonds.
4-nitro-1H-pyrazole-3-carboxamide: This compound has a similar nitro group but differs in its overall structure, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the pyrazole and morpholine rings, which provides a unique set of chemical and biological properties .
Properties
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-9-10(15(17)18)8-14(12-9)3-2-11(16)13-4-6-19-7-5-13/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZRQSLUXNANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isobutylpropanamide](/img/structure/B4335565.png)
![4-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4335574.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4335583.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4335590.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE](/img/structure/B4335606.png)
![4-chloro-5-cyclopropyl-1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4335617.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4335660.png)
![3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE](/img/structure/B4335664.png)
![4-bromo-N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4335671.png)


